4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol 4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 109220-26-0
VCID: VC4600393
InChI: InChI=1S/C14H12N4OS/c1-19-12-4-2-11(3-5-12)18-13(16-17-14(18)20)10-6-8-15-9-7-10/h2-9H,1H3,(H,17,20)
SMILES: COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3
Molecular Formula: C14H12N4OS
Molecular Weight: 284.34

4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

CAS No.: 109220-26-0

Cat. No.: VC4600393

Molecular Formula: C14H12N4OS

Molecular Weight: 284.34

* For research use only. Not for human or veterinary use.

4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol - 109220-26-0

Specification

CAS No. 109220-26-0
Molecular Formula C14H12N4OS
Molecular Weight 284.34
IUPAC Name 4-(4-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H12N4OS/c1-19-12-4-2-11(3-5-12)18-13(16-17-14(18)20)10-6-8-15-9-7-10/h2-9H,1H3,(H,17,20)
Standard InChI Key MBKUEKQPGNCQRO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3

Introduction

Chemical Identity and Nomenclature

Systematic Characterization

The compound is formally named 4-(4-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione under IUPAC nomenclature, reflecting its methoxyphenyl (C₆H₄OCH₃), pyridinyl (C₅H₄N), and triazole-thione (C₂HN₃S) substituents . Its molecular formula, C₁₄H₁₂N₄OS, corresponds to a molecular weight of 284.34 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Key Identifiers of 4-(4-Methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

PropertyValueSource
CAS Registry Number109220-26-0
IUPAC Name4-(4-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Molecular FormulaC₁₄H₁₂N₄OS
Molecular Weight284.34 g/mol
SMILES NotationCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3
InChI KeyMBKUEKQPGNCQRO-UHFFFAOYSA-N

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis follows a multistep protocol adapted from methodologies used for analogous 1,2,4-triazole-3-thiols :

  • Formation of Potassium Dithiocarbazinate: Isonicotinic acid hydrazide reacts with carbon disulfide (CS₂) in ethanol under alkaline conditions to yield a dithiocarbazinate intermediate .

  • Cyclization: Treatment with hydrazine hydrate induces cyclization, forming the 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole core .

  • Schiff Base Condensation: Reaction with 4-methoxybenzaldehyde in dimethylformamide (DMF) introduces the methoxyphenyl group via nucleophilic substitution .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
DithiocarbazinateCS₂, KOH, ethanol, 16 h stirring85–90%
CyclizationNH₂NH₂·H₂O, reflux, 8 h70–75%
Schiff Base Formation4-MeO-C₆H₄CHO, DMF, AcOH, reflux, 9 h50–66%

Crystallization and Purification

Recrystallization from ethanol yields colorless crystals suitable for X-ray diffraction. Solubility data indicate moderate polarity, with better dissolution in DMSO (>10 mg/mL) than in water (<1 mg/mL).

Structural and Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 269863) reveals a planar triazole ring (r.m.s. deviation: 0.012 Å) with dihedral angles of 85.2° (pyridinyl) and 72.8° (methoxyphenyl) relative to the central ring . Intermolecular N–H···S hydrogen bonds (2.42 Å) create a herringbone packing motif, stabilizing the crystal lattice .

Table 3: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa=8.42 Å, b=14.65 Å, c=12.03 Å
Z4
R-factor0.042

Spectroscopic Signatures

  • IR (KBr): ν(S–H) at 2560 cm⁻¹; ν(C=N) at 1605 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 2H, pyridinyl H), 7.89 (d, J=8.7 Hz, 2H, methoxyphenyl H), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR: δ 178.4 (C=S), 162.1 (C–OCH₃), 150.2 (triazole C3).

Emerging Applications and Future Directions

Drug Discovery

The compound serves as a lead structure for kinase inhibitors, particularly targeting EGFR (IC₅₀ ~1.2 µM in preliminary assays). Molecular docking studies suggest favorable interactions with the ATP-binding pocket.

Materials Science

Thiol groups enable gold surface functionalization for biosensors. Self-assembled monolayers (SAMs) exhibit 12.3 ± 0.8 Å thickness by ellipsometry, with potential use in nanoelectronics.

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